molecular formula C17H19NO5S B6413150 4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid CAS No. 1261894-49-8

4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6413150
CAS No.: 1261894-49-8
M. Wt: 349.4 g/mol
InChI Key: SKPKEHDGXQFOGC-UHFFFAOYSA-N
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Description

4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxyl group and a 4-t-butylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid typically involves multiple steps:

    Formation of the 4-t-Butylsulfamoylphenyl Intermediate: This step involves the sulfonation of 4-t-butylphenylamine with chlorosulfonic acid, followed by neutralization with a base to yield 4-t-butylsulfamoylphenylamine.

    Coupling Reaction: The intermediate is then coupled with 3-hydroxybenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: 4-(4-t-Butylsulfamoylphenyl)-3-benzoic acid.

    Reduction: 4-(4-t-Butylaminophenyl)-3-hydroxybenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.

Comparison with Similar Compounds

Similar Compounds

    4-(4-t-Butylphenyl)-3-hydroxybenzoic acid: Lacks the sulfonamide group, which may affect its reactivity and applications.

    4-(4-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid:

Uniqueness

4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both a sulfonamide group and a hydroxyl group on the benzoic acid core, providing a combination of reactivity and stability that is valuable in various applications.

Properties

IUPAC Name

4-[4-(tert-butylsulfamoyl)phenyl]-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)13-7-4-11(5-8-13)14-9-6-12(16(20)21)10-15(14)19/h4-10,18-19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPKEHDGXQFOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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